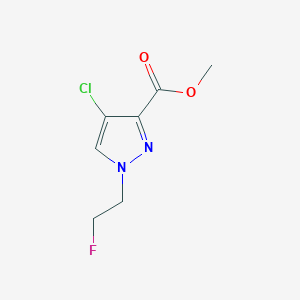

Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate

Description

Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a 2-fluoroethyl substituent at the 1-position and a methyl ester at the 3-position. Pyrazole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles.

Properties

IUPAC Name |

methyl 4-chloro-1-(2-fluoroethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClFN2O2/c1-13-7(12)6-5(8)4-11(10-6)3-2-9/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZVWPXUJUWWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1Cl)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 2-fluoroethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 4 undergoes nucleophilic substitution under specific conditions:

-

Reagents : Amines (e.g., ammonia, alkylamines), thiols, or alkoxides.

-

Conditions : Polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ at 60–100°C.

-

Products : Substituted pyrazoles (e.g., 4-amino or 4-thio derivatives).

Example :

Reaction with methylamine yields methyl 4-(methylamino)-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate, a precursor for bioactive molecules.

Ester Hydrolysis and Derivatives

The methyl ester moiety is hydrolyzed to carboxylic acid or transformed into other derivatives:

-

Hydrolysis :

-

Reagents : Aqueous NaOH/HCl, alcoholic solutions.

-

Conditions : Reflux at 80–100°C.

-

Product : 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid.

-

-

Transesterification :

-

Reagents : Alcohols (e.g., ethanol, benzyl alcohol) with acid catalysts.

-

Conditions : Room temperature to mild heating.

-

Condensation and Cycloaddition Reactions

The aldehyde group (when present in related analogs) participates in condensation and [3+2] cycloadditions:

-

Aldol Condensation :

-

Cycloaddition :

-

Reagents : Dipolarophiles (e.g., nitriles, alkynes).

-

Conditions : Catalyzed by Cu(I) or Ru(II) complexes.

-

Product : Bicyclic or tricyclic heterocycles for medicinal chemistry applications.

-

Table 1: Key Functional Group Reactions and Outcomes

Catalytic Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura :

-

Reagents : Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃.

-

Conditions : 90°C in toluene/water.

-

Product : Biaryl-pyrazole hybrids with enhanced bioactivity.

-

-

Buchwald-Hartwig Amination :

-

Reagents : Anilines, Pd₂(dba)₃, Xantphos.

-

Conditions : 100°C, 24h.

-

Stability and Reactivity Trends

-

The fluoroethyl group enhances electronegativity at position 1, directing electrophiles to position 4.

-

Steric effects from the 2-fluoroethyl substituent moderate reaction rates in bulky nucleophile systems.

-

Solvent polarity critically influences substitution vs. elimination pathways in basic conditions.

Mechanistic Insights

-

Nucleophilic Aromatic Substitution : Proceeds via a Meisenheimer complex intermediate, with rate acceleration in DMSO due to its strong solvation of leaving groups.

-

Ester Hydrolysis : Follows a base-catalyzed bimolecular mechanism (B<sub>AC</sub>2), with tetrahedral intermediate formation.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate in anticancer therapies. The compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its utility as a lead compound for the development of new anticancer agents.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models of breast cancer, indicating its promise for further development .

2. Antimicrobial Properties

The compound has also been evaluated for antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Agrochemical Applications

3. Herbicidal Activity

this compound has been investigated as a potential herbicide. Its mechanism involves inhibiting specific enzymes involved in plant growth, making it effective against a variety of weeds.

Case Study :

Field trials conducted by agricultural chemists demonstrated that formulations containing this compound significantly reduced weed biomass compared to untreated controls, showcasing its effectiveness in agricultural settings .

4. Insecticidal Properties

The compound's structural characteristics suggest potential insecticidal applications. Preliminary studies indicate that it may disrupt the nervous system of certain insect pests, leading to mortality.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Variations in substitution patterns on the pyrazole ring can lead to derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the pyrazole ring can enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

- The 2-fluoroethyl group in the ethyl ester analog (220.63 g/mol) increases molar mass compared to the difluoromethyl derivative (210.56 g/mol) due to the additional methylene group .

- The trifluoromethyl substituent (322.67 g/mol) significantly elevates molecular weight, reflecting its bulky and electronegative nature .

Physical Properties: The ethyl ester analog with a 2-fluoroethyl group exhibits a predicted boiling point of 309.6°C, likely due to increased van der Waals interactions from the ethyl chain . Fluorinated substituents (e.g., difluoromethyl, trifluoromethyl) reduce boiling points compared to non-fluorinated analogs due to weaker intermolecular forces .

Chlorine in the chloromethyl derivative () may increase hydrophobicity but improve halogen bonding capabilities .

Biological Activity

Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : CHClFNO

- Molecular Weight : 192.58 g/mol

- CAS Number : 1429417-83-3

The compound features a pyrazole ring with chloro and fluoro substituents, which are known to influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chloro and fluoro groups enhances its binding affinity, potentially modulating various biochemical pathways.

Interaction with Enzymes

The compound has been shown to inhibit certain enzyme activities, which can lead to downstream effects in cellular signaling pathways. For example, it may act as a competitive inhibitor for enzymes involved in metabolic processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 25.72 ± 3.95 |

| HeLa (cervical cancer) | 38.44 ± 4.12 |

| HepG2 (liver cancer) | 54.25 ± 5.10 |

These results indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activities. Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly affect its potency and selectivity:

- Chloro Group : Enhances lipophilicity and binding affinity.

- Fluoroethyl Substituent : May contribute to improved pharmacokinetic properties.

Research indicates that variations in these substituents can lead to compounds with enhanced anticancer activity or reduced toxicity towards normal cells .

Preclinical Studies

In preclinical models, this compound was tested for its efficacy against tumor growth. In vivo studies demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent .

Toxicity Assessments

Toxicological evaluations reveal that while the compound exhibits potent anticancer effects, it also shows selective toxicity towards cancer cells without significantly affecting normal fibroblasts. This selectivity is critical for minimizing side effects in potential therapeutic applications .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. Subsequent functionalization includes halogenation (e.g., chlorination at the 4-position) and alkylation with 2-fluoroethyl groups. Key steps may involve:

- N-Alkylation : Reacting the pyrazole nitrogen with 2-fluoroethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) .

- Chlorination : Using reagents like POCl₃ or N-chlorosuccinimide to introduce the chloro substituent .

- Esterification : Methyl ester formation via reaction with methanol under acid catalysis or using methyl halides .

Critical Note : Reaction optimization (e.g., temperature, solvent polarity) is essential to minimize side products like over-alkylation or dehalogenation .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity. For example, the 2-fluoroethyl group shows characteristic splitting patterns due to F coupling .

- IR Spectroscopy : Peaks at ~1720 cm confirm the ester carbonyl, while C-F stretches appear near 1100–1200 cm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragment patterns, distinguishing between isomers or impurities .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions, especially when using software like Mercury for void analysis and packing pattern visualization .

Advanced: How can researchers optimize reaction conditions to improve yields of the 2-fluoroethyl substituent?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrazole nitrogen, favoring alkylation over elimination .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkyl halide reactivity in biphasic systems .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions, while gradual warming ensures complete conversion .

Data-Driven Approach : Monitor reaction progress via TLC or HPLC to adjust stoichiometry dynamically. For example, excess 2-fluoroethyl halide (1.5–2.0 equiv) may be required due to volatility .

Advanced: What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Disorder in Fluorinated Groups : The 2-fluoroethyl moiety may exhibit rotational disorder. Refinement strategies include constraining bond lengths/angles and using SHELXL for anisotropic displacement parameters .

- Twinned Crystals : High-resolution data (≤1.0 Å) and twin-law identification via SHELXTL improve structure solution .

- Weak Diffraction : Low-temperature data collection (e.g., 100 K) and synchrotron radiation enhance signal-to-noise ratios for light-atom resolution .

Advanced: How do electronic effects of the 4-chloro and 2-fluoroethyl groups influence reactivity in cross-coupling reactions?

- Chloro Substituent : Acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), but its electron-withdrawing nature may deactivate the pyrazole ring toward electrophilic substitution .

- Fluoroethyl Group : The strong C-F bond increases metabolic stability but may sterically hinder access to catalytic sites. Computational modeling (e.g., DFT) predicts charge distribution and guides ligand design .

Case Study : Substituting 4-Cl with 4-Br enhances oxidative addition in cross-coupling, while fluoroethyl groups improve lipophilicity (logP) for pharmacokinetic optimization .

Advanced: How can researchers resolve contradictions between computational predictions and experimental biological activity data?

- Docking vs. Assay Results : If in silico models (e.g., AutoDock) predict strong binding but in vitro assays show low activity, consider:

- Solvent Effects : Explicit solvent molecular dynamics (MD) simulations account for hydration .

- Metabolite Interference : LC-MS/MS identifies degradation products or active metabolites .

- False Positives : Use orthogonal assays (e.g., SPR, ITC) to validate target engagement .

Advanced: What strategies are effective in analyzing substituent effects on bioactivity using SAR studies?

- Systematic Variation : Synthesize analogs with substituents differing in electronegativity (e.g., -F vs. -CH₃) or steric bulk (e.g., ethyl vs. isopropyl) .

- 3D-QSAR Models : CoMFA or CoMSIA maps steric/electrostatic fields to activity trends, guiding rational design .

- Biological Profiling : Test against related enzyme isoforms (e.g., kinase panels) to identify selectivity drivers .

Advanced: What role does the fluorine atom in the 2-fluoroethyl group play in biological interactions?

- Hydrogen Bonding : Fluorine’s electronegativity enhances interactions with backbone amides or side-chain residues (e.g., Thr, Tyr) in target proteins .

- Metabolic Stability : The C-F bond resists oxidative cleavage by cytochrome P450 enzymes, prolonging half-life .

- Membrane Permeability : Fluorine’s lipophilicity improves blood-brain barrier penetration, critical for CNS-targeted agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.